2-[(Chloroacetyl)oxy]ethyl N-ethyl-N-(3-methylphenyl)-beta-alaninate
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Overview
Description
2-[(Chloroacetyl)oxy]ethyl N-ethyl-N-(3-methylphenyl)-beta-alaninate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloroacetyl group, an ethyl group, and a beta-alaninate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Chloroacetyl)oxy]ethyl N-ethyl-N-(3-methylphenyl)-beta-alaninate typically involves the reaction of chloroacetyl chloride with N-ethyl-N-(3-methylphenyl)-beta-alanine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Step 1: Preparation of N-ethyl-N-(3-methylphenyl)-beta-alanine.
Step 2: Reaction of N-ethyl-N-(3-methylphenyl)-beta-alanine with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Chloroacetyl)oxy]ethyl N-ethyl-N-(3-methylphenyl)-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group.
Substitution: The chloroacetyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols.
Scientific Research Applications
2-[(Chloroacetyl)oxy]ethyl N-ethyl-N-(3-methylphenyl)-beta-alaninate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(Chloroacetyl)oxy]ethyl N-ethyl-N-(3-methylphenyl)-beta-alaninate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ethyl and beta-alaninate moieties may contribute to the compound’s overall bioactivity by enhancing its solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2-chloroacetyl)carbamate
- 2-[(2-chloroacetyl)oxy]ethyl chloroacetate
Uniqueness
2-[(Chloroacetyl)oxy]ethyl N-ethyl-N-(3-methylphenyl)-beta-alaninate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
193486-86-1 |
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Molecular Formula |
C16H22ClNO4 |
Molecular Weight |
327.80 g/mol |
IUPAC Name |
2-(2-chloroacetyl)oxyethyl 3-(N-ethyl-3-methylanilino)propanoate |
InChI |
InChI=1S/C16H22ClNO4/c1-3-18(14-6-4-5-13(2)11-14)8-7-15(19)21-9-10-22-16(20)12-17/h4-6,11H,3,7-10,12H2,1-2H3 |
InChI Key |
PBMBZJZGCNJUQY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC(=O)OCCOC(=O)CCl)C1=CC=CC(=C1)C |
Origin of Product |
United States |
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